Cytotoxic vs. Cytostatic Activity in ALL
In a direct comparative study in acute lymphoblastic leukemia (ALL) cell lines and primary patient samples, NT157 and the IGF1R/IR kinase inhibitor OSI-906 were evaluated for their effects on cell viability and apoptosis [1]. Both compounds reduced viability and proliferation in ALL cell lines; however, only NT157 induced apoptosis in primary ALL patient samples, whereas OSI-906 did not [1]. At the molecular level, both inhibitors suppressed mTOR and p70S6K activity, but only NT157 inhibited AKT and 4E-BP1 activation [1]. This functional divergence is attributed to NT157's downstream mechanism targeting IRS1/2 degradation rather than upstream receptor kinase inhibition [1].
| Evidence Dimension | Apoptosis induction in primary ALL patient samples |
|---|---|
| Target Compound Data | NT157 induced apoptosis |
| Comparator Or Baseline | OSI-906 did not induce apoptosis |
| Quantified Difference | Qualitative difference: cytotoxic (NT157) vs. cytostatic (OSI-906) in primary ALL cells |
| Conditions | Primary mononuclear cells from ALL patients (T-ALL n=2, B-ALL n=2), 72-hour treatment |
Why This Matters
This establishes NT157 as a cytotoxic agent in ALL models where the direct IGF1R kinase inhibitor OSI-906 is merely cytostatic, directly informing compound selection for apoptosis-focused experimental designs.
- [1] Rodrigues Alves APN, Fernandes JC, Fenerich BA, et al. IGF1R/IRS1 targeting has cytotoxic activity and inhibits PI3K/AKT/mTOR and MAPK signaling in acute lymphoblastic leukemia cells. Cancer Lett. 2019;456:59-68. View Source
